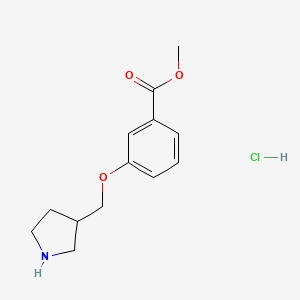
Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 . It is used in scientific research with diverse applications ranging from drug synthesis to studying neurological disorders.
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is represented by the formula C13H18ClNO3 . Unfortunately, the specific structural diagram or 3D model is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride” are not explicitly detailed in the search results. The molecular formula is C13H18ClNO3 and the molecular weight is 271.74 .Wissenschaftliche Forschungsanwendungen
Electrochromic Properties
Research by Almeida et al. (2017) on a pyrrole derivative related to Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride showed interesting electrochromic properties. The study focused on the synthesis and characterization of a magenta polypyrrole derivatised with Methyl Red azo dye. This derivative displayed enhanced chromatic contrast, switching time, and stability, making it significant for applications in pH sensors (Almeida et al., 2017).
Cognitive Enhancement Properties
A study conducted by Lin et al. (1997) explored 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride. This compound, part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, showed positive effects in cognitive enhancement in rodent and primate models, making it an attractive candidate for treating cognitive disorders (Lin et al., 1997).
Anti-Juvenile Hormone Activity
Fujita et al. (2005) researched a series of compounds including ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, which are structurally related to Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride. Their study found that these compounds had significant activity in inducing precocious metamorphosis in larvae of the silkworm, Bombyx mori. This suggests potential applications in pest control and insect lifecycle studies (Fujita et al., 2005).
Synthesis and Structural Analysis
Huang et al. (2021) conducted a study on compounds including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds, while different, share structural similarities with Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride. Their research provided insights into the synthetic routes, crystal structure, and physicochemical properties of these compounds (Huang et al., 2021).
Eigenschaften
IUPAC Name |
methyl 3-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-3-2-4-12(7-11)17-9-10-5-6-14-8-10;/h2-4,7,10,14H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHLMXLOCATPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



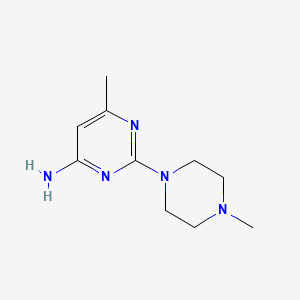
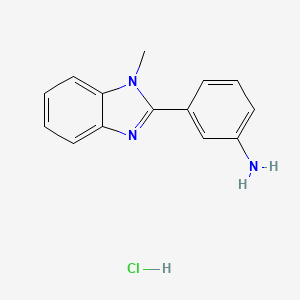

![4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426349.png)
![7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B1426350.png)
![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
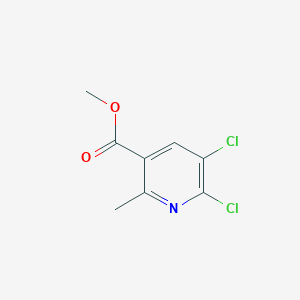
amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
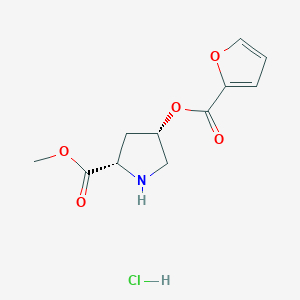
![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)